(-)-Isoborneolacetic acid

Übersicht

Beschreibung

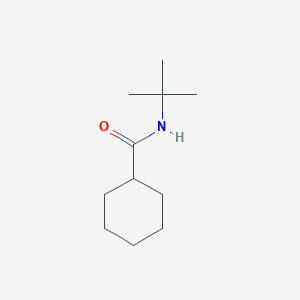

(-)-Isoborneolacetic acid is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (-)-Isoborneolacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Isoborneolacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

GMO Detection in Food and Feed : A study by Wang et al. (2015) discusses the loop-mediated isothermal amplification (LAMP) technique for detecting genetically modified (GM) contents in plant-derived food samples. This technique's applicability in screening GM plant events could be indirectly relevant to the study of (-)-Isoborneolacetic acid in agricultural contexts (Wang et al., 2015).

Inhibition of Soil Microorganisms by Isothiocyanates : Research by Smith & Kirkegaard (2002) on the effect of 2-phenylethyl isothiocyanate on soil microorganisms could provide context for understanding the interaction of similar compounds, like (-)-Isoborneolacetic acid, with soil ecosystems (Smith & Kirkegaard, 2002).

Analytical Method for β-Adrenoceptor Agonist Quantification : A study by Zhou et al. (2017) develops a method for determining isoproterenol in rat plasma. While not directly related, the analytical techniques used here could be applicable to the analysis of (-)-Isoborneolacetic acid in biological samples (Zhou et al., 2017).

Synthesis and Reactivity of Aryl-Acyloxyacrylamides : Research by Basso et al. (2009) on the condensation of arylacetic acids and isocyanides might provide insight into chemical processes similar to those involving (-)-Isoborneolacetic acid (Basso et al., 2009).

Transcriptomics in Food Microbiology : The study by Lamas et al. (2019) on transcriptomic techniques in food microbiology could offer a broader understanding of the molecular biology techniques applicable to the study of compounds like (-)-Isoborneolacetic acid (Lamas et al., 2019).

Pesticides Sorption on Organic Sorbents : Research by Ćwieląg-Piasecka et al. (2018) explores the sorption of pesticides on humic acid and biochar, which might provide insights into the environmental interactions of similar compounds (Ćwieląg-Piasecka et al., 2018).

Detection of Foodborne Pathogens : A study by Law et al. (2015) discusses rapid detection methods for foodborne pathogens, which could be relevant for the safety assessment of foods containing or treated with (-)-Isoborneolacetic acid (Law et al., 2015).

Eigenschaften

IUPAC Name |

2-[(1R,2S,3R,4R)-3-hydroxy-1,4,7,7-tetramethyl-2-bicyclo[2.2.1]heptanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-11(2)12(3)5-6-13(11,4)10(16)8(12)7-9(14)15/h8,10,16H,5-7H2,1-4H3,(H,14,15)/t8-,10-,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOFTFYOJOBBQY-DXLKZPDWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(C2CC(=O)O)O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C1(C)C)([C@@H]([C@H]2CC(=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Isoborneolacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

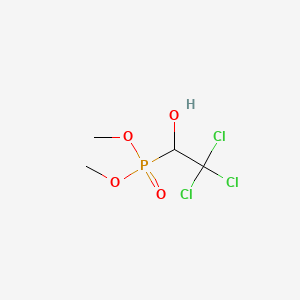

![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)